molecular formula C22H16ClN3O6 B12050282 3-(2-((4-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate CAS No. 393855-57-7

3-(2-((4-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

Cat. No.: B12050282
CAS No.: 393855-57-7
M. Wt: 453.8 g/mol
InChI Key: HNNYLYIXXWKGIP-ZMOGYAJESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((4-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes the following steps:

Industrial Production Methods

the general principles of organic synthesis, including the use of large-scale reactors and purification techniques such as recrystallization and chromatography, would apply .

Chemical Reactions Analysis

Types of Reactions

3-(2-((4-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-((4-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2-((4-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

393855-57-7

Molecular Formula

C22H16ClN3O6

Molecular Weight

453.8 g/mol

IUPAC Name

[3-[(E)-[[2-(4-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C22H16ClN3O6/c23-17-6-4-16(5-7-17)22(28)32-20-3-1-2-15(12-20)13-24-25-21(27)14-31-19-10-8-18(9-11-19)26(29)30/h1-13H,14H2,(H,25,27)/b24-13+

InChI Key

HNNYLYIXXWKGIP-ZMOGYAJESA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)/C=N/NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)C=NNC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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